

Foundational Research on ZK53 and ClpP Activation: A Technical Guide

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Compound of Interest

Compound Name: ZK53

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This technical guide provides an in-depth overview of the foundational research on **ZK53**, a novel small-molecule activator of the human mitochondrial Caseinolytic Protease P (ClpP). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of ClpP activation and its therapeutic potential, particularly in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Introduction to ClpP and ZK53

Human mitochondrial ClpP (hClpP) is a highly conserved serine protease crucial for maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.^[1] Under normal physiological conditions, hClpP exists as an inactive heptamer, and its proteolytic activity is tightly regulated by the ClpX chaperone protein.^[1] The dysregulation of ClpP has been implicated in various diseases, making it an attractive therapeutic target. In cancer, both inhibition and hyperactivation of ClpP can lead to cell death, highlighting its dual regulatory role in mitochondrial function and tumor proliferation.^{[2][3]}

ZK53 is a recently identified potent and selective activator of human ClpP.^{[1][4]} Unlike previously discovered ClpP activators such as acyldepsipeptides (ADEPs) and imipridones (e.g., ONC201), **ZK53** possesses a distinct, more flexible chemical scaffold.^{[1][4][5]} A key feature of **ZK53** is its high selectivity for human ClpP over bacterial orthologs, which minimizes potential off-target effects on gut microbiota.^{[1][6]} Research has demonstrated that **ZK53** allosterically activates ClpP, leading to uncontrolled degradation of mitochondrial proteins,

subsequent mitochondrial dysfunction, cell cycle arrest, and sensitization of cancer cells to ferroptosis.[3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on **ZK53** and its interaction with ClpP.

Table 1: In Vitro Activity of **ZK53** and Related Compounds on ClpP

Compound	Target ClpP	Assay Type	EC ₅₀ (μM)	Reference
ZK53	HsClpP	FI-based (FITC-casein)	0.22	[6]
ZK11	HsClpP	FI-based (FITC-casein)	0.45	[6]
ZK53	SaClpP	FI-based (FITC-casein)	Inactive	[6]
ZK11	SaClpP	FI-based (FITC-casein)	Inactive	[6]
ZK24	HsClpP	PAGE-based (α-casein)	No activation	[6]

| ZK24 | SaClpP | PAGE-based (α-casein) | No activation |[6] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal possible effect in the assay. FI-based refers to a fluorescence intensity-based assay.

Table 2: Thermal Stabilization of ClpP Variants by Activators

Compound	ClpP Variant	ΔT_m (°C)	Reference
ZK53	HsClpP	High	[7]
ZK53	HsClpP (W146I)	Low	[7]
ZK53	SaClpP	Low	[7]

| **ZK53** | SaClpP (I91W) | High |[7] |

ΔT_m represents the change in melting temperature upon ligand binding, as measured by a thermal shift assay. A higher ΔT_m indicates stronger binding and stabilization.

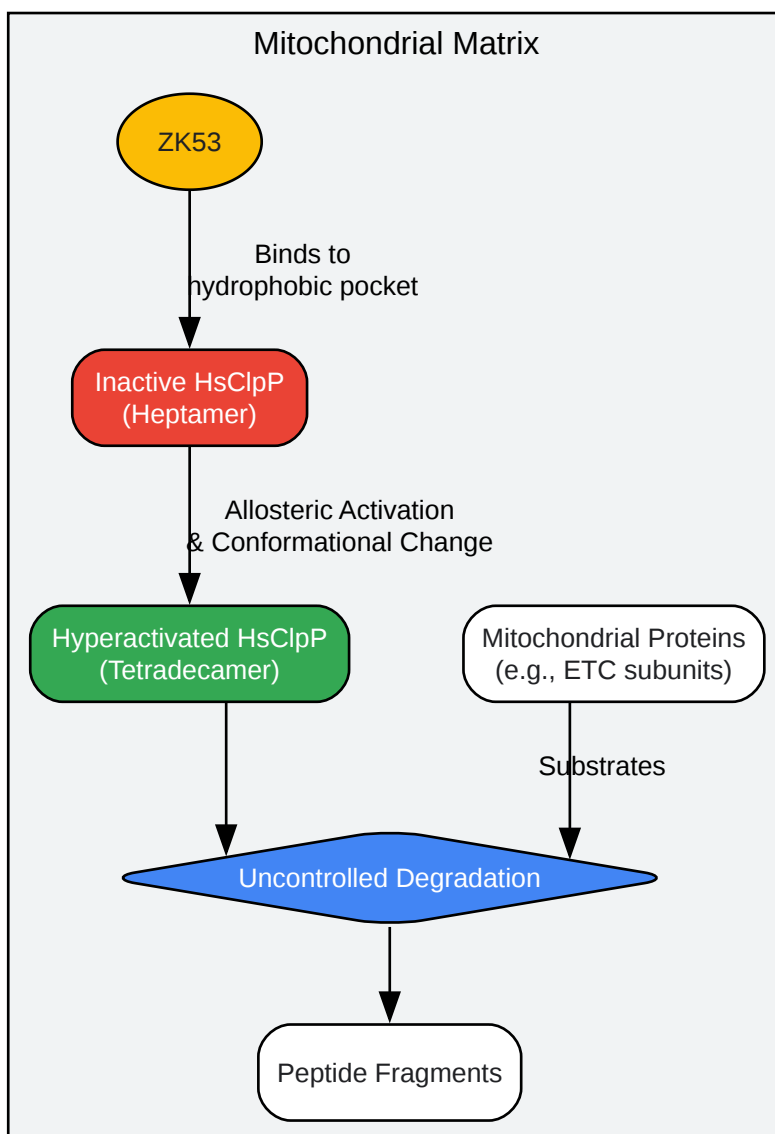
Table 3: Cellular Effects of **ZK53**

Effect	Cell Line(s)	Conditions	Observation	Reference
Ferroptosis Sensitization	HT-1080	10 μM ZK53 + 100 nM RSL3	Significant increase in cell death	[3]
Cell Cycle Arrest	H1703, SK-MES-1	1 μ M ZK53	G1/S phase arrest	[6][7]
ATP Production	H1703	ZK53 treatment	Significant decrease	[4][5][8]
Oxidative Phosphorylation (OCR)	SK-MES-1, H226	ZK53 treatment	Significant decrease	[9]

| DNA Damage Response | H1703 | 1 μ M **ZK53** | Increased γ -H2AX levels |[6][9] |

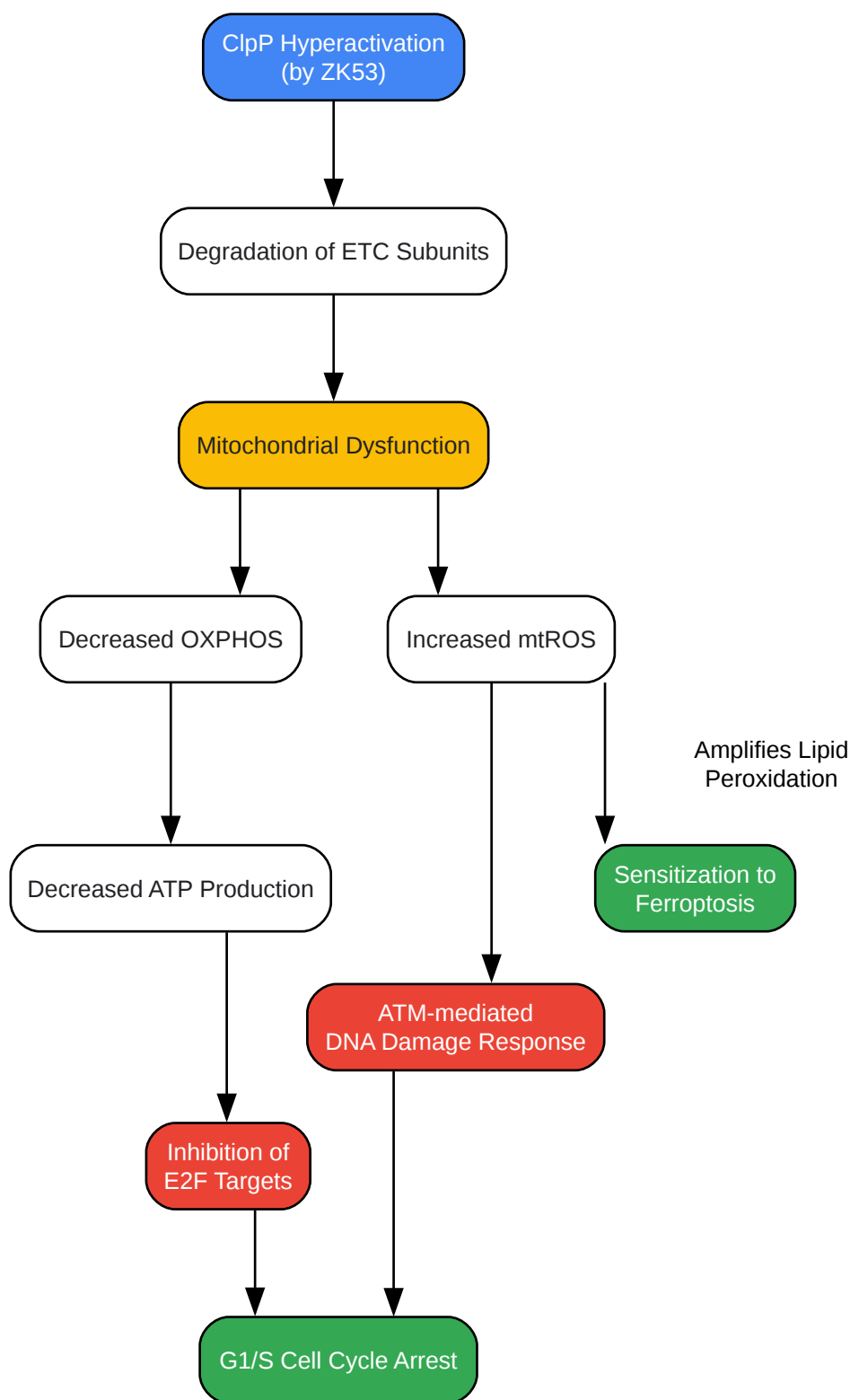
Signaling Pathways and Mechanisms

The following diagrams illustrate the key mechanisms of action and logical relationships involved in **ZK53**'s activation of ClpP and its downstream cellular consequences.



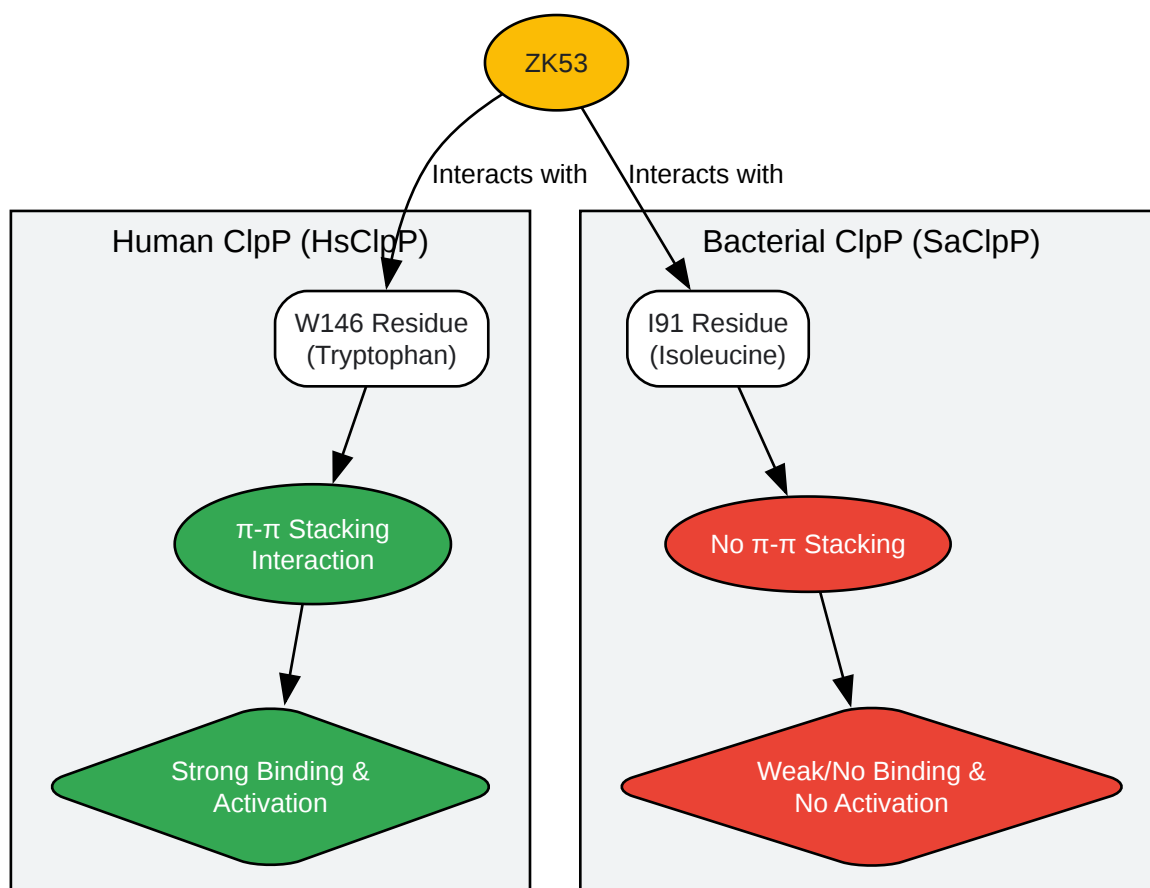
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Caption: Mechanism of **ZK53**-induced hyperactivation of human mitochondrial ClpP.



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Caption: Downstream cellular consequences of **ZK53**-mediated ClpP hyperactivation.



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Caption: Molecular basis for the selective activation of human ClpP by **ZK53**.

Key Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize **ZK53**'s activity.

- **Constructs:** Human CLPP gene (residues 57-277, excluding the mitochondrial targeting sequence) and *S. aureus* clpP gene are cloned into expression vectors (e.g., pET-28a) with an N-terminal His-tag.
- **Expression:** Plasmids are transformed into *E. coli* BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with 0.2 mM IPTG, and cells are incubated overnight at 16°C.

- Purification:
 - Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
 - Cells are lysed by sonication, and the lysate is cleared by centrifugation.
 - The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing 20-40 mM imidazole.
 - The His-tagged protein is eluted with an elution buffer containing 250-300 mM imidazole.
 - The eluted protein is further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) to ensure homogeneity.
 - Protein concentration is determined using the Bradford assay, and purity is assessed by SDS-PAGE.
- Fluorescence Intensity (FI)-Based Assay:
 - The reaction is performed in a buffer such as 100 mM HEPES (pH 8.0), 200 mM KCl, and 1 mM DTT.
 - Purified ClpP protein (e.g., 0.5 μ M) is pre-incubated with varying concentrations of **ZK53** for 15 minutes at room temperature.
 - The proteolytic reaction is initiated by adding a fluorescent substrate, FITC-casein (e.g., 5 μ M).
 - The reaction is incubated at 37°C, and the increase in fluorescence is monitored over time using a plate reader (Excitation/Emission wavelengths ~490/525 nm).
 - Initial reaction rates are calculated, and the data are fitted to a dose-response curve to determine the EC₅₀ value.^[6]
- PAGE-Based Assay:

- Reactions are set up similarly to the FI-based assay, but using a non-fluorescent protein substrate like α -casein.
- The reaction is incubated for a fixed time (e.g., 1-2 hours) at 37°C.
- The reaction is stopped by adding SDS-PAGE loading buffer.
- The degradation of the substrate is visualized by Coomassie blue staining after separation on an SDS-PAGE gel.[\[10\]](#)
- Cancer cells (e.g., H1703) are cultured and treated with either vehicle control or **ZK53** (e.g., 10 μ M) for a specified time.
- Cells are harvested, washed with PBS, and resuspended in PBS containing protease inhibitors.
- The cell suspension is divided into aliquots, which are heated to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes.
- Cells are lysed by freeze-thaw cycles.
- The soluble fraction is separated from the precipitated protein by centrifugation.
- The amount of soluble ClpP remaining at each temperature is determined by Western blotting.
- A melting curve is generated by plotting the amount of soluble ClpP against temperature. The shift in the melting temperature (ΔT_m) in the presence of **ZK53** indicates direct target engagement and stabilization.[\[8\]](#)[\[9\]](#)
- Cell Culture: HT-1080 cells (wild-type and ClpP-deficient) are seeded in plates.
- Treatment: Cells are pre-treated with **ZK53** (e.g., 10 μ M) for 0.5 hours.
- Induction: Ferroptosis is induced by adding a ferroptosis inducer like RSL3 (e.g., 100 nM) or erastin. A negative control with a ferroptosis inhibitor (e.g., Liproxstatin-1) is included.

- Cell Death Measurement: After a 12-24 hour incubation, cell death is quantified using methods such as propidium iodide (PI) staining followed by flow cytometry, or by measuring lactate dehydrogenase (LDH) release.[3]
- Lipid Peroxidation Assay: Lipid ROS levels are measured using the fluorescent probe C11-BODIPY 581/591 and flow cytometry. An increase in the green fluorescence of the probe indicates lipid peroxidation.[3][11]
- Crystallization: Purified human ClpP protein is concentrated and mixed with **ZK53**.
- The protein-ligand complex is screened for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop).
- Crystals are cryo-protected and flash-frozen in liquid nitrogen.
- Data Collection: X-ray diffraction data are collected at a synchrotron source.
- Structure Determination: The structure of the **ZK53**/HsClpP complex is solved by molecular replacement using a known ClpP structure as a search model. The model is then refined, and the electron density for the bound **ZK53** is interpreted.[4][6][12] This structural information is critical for understanding the binding mode and the mechanism of selectivity.[7]

Conclusion

ZK53 represents a significant advancement in the development of targeted cancer therapies. Its novel chemical structure and high selectivity for human ClpP distinguish it from other known activators. Foundational research has established that **ZK53** effectively hyperactivates ClpP, leading to the degradation of essential mitochondrial proteins.[6] This action disrupts mitochondrial energy metabolism, inhibits cell cycle progression, and enhances cancer cell susceptibility to ferroptosis.[3][4] The detailed structural and biochemical data provide a solid framework for the further design and optimization of next-generation ClpP agonists. The experimental protocols outlined herein serve as a guide for researchers aiming to explore the therapeutic potential of ClpP activation in various disease contexts.

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